molecular formula C22H18O4 B5710595 3-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

3-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B5710595
M. Wt: 346.4 g/mol
InChI Key: OWKLSGIEGOCTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 3-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves multiple steps. One common synthetic route includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis and high yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts such as anhydrous potassium carbonate, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions include various substituted benzopyran derivatives .

Scientific Research Applications

3-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of certain dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-[(2-METHOXYPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can be compared with other benzopyran derivatives such as:

  • 7-METHOXY-3-(4-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE
  • 6-HYDROXY-7-METHOXY-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE
  • 10-METHOXY-4,8-DINITRO-6H-BENZOTHIENO[2,3-C]CHROMEN-6-ONE

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-14-19(25-13-15-7-3-6-10-20(15)24-2)12-11-17-16-8-4-5-9-18(16)22(23)26-21(14)17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKLSGIEGOCTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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